molecular formula C13H18ClNO B8651056 (S)-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol

(S)-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol

Cat. No.: B8651056
M. Wt: 239.74 g/mol
InChI Key: MXDBIMUDGOIXCV-ZDUSSCGKSA-N
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Description

(S)-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(4S)-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3/t13-/m0/s1

InChI Key

MXDBIMUDGOIXCV-ZDUSSCGKSA-N

Isomeric SMILES

CC1(CNCC[C@@]1(C2=CC=C(C=C2)Cl)O)C

Canonical SMILES

CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester (10.42 g, 30.7 mmol) in methylene chloride (300 mL) was slowly added trifluoroacetic acid (60 mL) over 1.25 hours. The resulting yellow solution was stirred at 0° C. for an additional 1.5 hours. The mixture was concentrated under reduced pressure and the residue dissolved in ethyl acetate (1.2 L), and washed with aqueous sodium hydroxide (1 N, 150 mL). The aqueous layer was extracted with additional ethyl acetate (200 mL) and the combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The resulting solid residue was triturated with ether to afford 4-(4-Chloro-phenyl)-3,3-dimethyl-piperidin-4-ol as an off-white solid.
Name
4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester (0.25 g, 0.73 mmol) was dissolved in 4M HCl/Dioxane (2 mL, 8 mmol). The solution was stirred at room temperature for about 4 hours. The solvent was removed in vacuo. The residue was quenched with aqueous sodium hydroxide, extracted with ethyl acetate, and the organic layers were dried over sodium sulfate and evaporated in vacuo to yield the title compound as a yellow solid. The mixture was carried on to the next step without further purification.
Name
4-(4-Chloro-phenyl)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (±)-tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (93.7 g, 0.276 mol) in dioxane (100 mL) was treated with 4 M HCl solution in dioxane (275 mL, 1.1 mol). The resulting mixture was stirred at room temperature for four hours. After this time, the mixture was concentrated in vacuo, and then concentrated 3× from methylene chloride (200 mL) to remove residual HCl. The resulting residue was stirred in 1 M NaOH (500 mL), and the resulting suspension was extracted 4× with 500 mL of ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the title compound (66.8 g, quantitative yield) as a solid.
Name
(±)-tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Quantity
93.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)cc2)C(C)(C)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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